Dehydroaripiprazole Exhibits a Significantly Longer Elimination Half-Life Compared to Aripiprazole
Dehydroaripiprazole (CAS 58899-27-7) has a substantially longer elimination half-life (t1/2) of 94 hours compared to 75 hours for the parent drug, aripiprazole [1]. This indicates that the metabolite persists in the body for a longer duration, potentially contributing to prolonged pharmacological effects.
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 94 hours |
| Comparator Or Baseline | Aripiprazole, 75 hours |
| Quantified Difference | 19 hours longer (25% increase) |
| Conditions | In vivo human pharmacokinetic study, mean values at steady-state [1] |
Why This Matters
Procurement for pharmacokinetic studies requires the metabolite standard to accurately model its extended presence and contribution to the overall drug effect, which cannot be extrapolated from the parent drug.
- [1] ABILIFY (H.J. Harkins Company, Inc.): FDA Package Insert, Page 12, 2012. View Source
